1-(3-bromo-5-fluorophenyl)-N-methylmethanamine
Overview
Description
1-(3-bromo-5-fluorophenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C8H9BrFN and its molecular weight is 218.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Compounds structurally similar to "1-(3-bromo-5-fluorophenyl)-N-methylmethanamine" have been explored for their pharmacological potential. For instance, derivatives of neurokinin-1 receptor antagonists, which are structurally complex and may include similar substituents, have shown efficacy in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001). Another study on 5-HT2A receptor inverse agonists, which are important in the development of antipsychotic agents, highlights the relevance of structurally related compounds in understanding receptor binding and activity (Vanover et al., 2006).
Material Science and Organic Chemistry
Research in materials science has explored compounds with bromo-fluoro substitutions for their properties and applications. For example, derivatives of 1,3,4-oxadiazoles containing 2-fluoro-4-methoxy phenyl groups have been synthesized and studied for their optical nonlinearity, indicating potential applications in optoelectronics (Chandrakantha et al., 2011). Additionally, the synthesis of new thiourea derivatives and their antibacterial activity offers insight into the development of antimicrobial agents with potential applications against biofilms (Limban et al., 2011).
Synthesis and Chemical Properties
The synthesis of complex organic compounds featuring bromo and fluoro groups is critical for advancing chemical research and developing new pharmaceuticals. Studies have detailed synthetic routes to create novel compounds for further pharmacological evaluation, such as those with potential antipsychotic properties (Wise et al., 1987). Additionally, the development of new aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showcases the exploration of serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity (Sniecikowska et al., 2019).
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPERSHBPVGODCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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